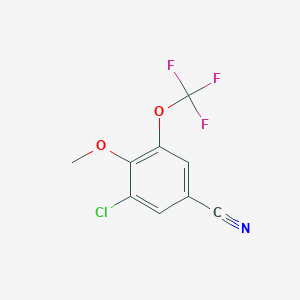
Benzonitrile,3-choro-4-methoxy-5-(trifluoromethoxy)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy): is a chemical compound that belongs to the benzonitrile family It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with chloro, methoxy, and trifluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxy-5-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired benzonitrile . This method typically requires mild reaction conditions and can be performed in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of benzonitrile derivatives often involves the ammoxidation of substituted toluenes. In this process, the substituted toluene is reacted with ammonia and oxygen in the presence of a catalyst to form the corresponding benzonitrile . This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to form corresponding amines, while oxidation can lead to the formation of carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products:
Substitution Reactions: Substituted benzonitriles with different functional groups.
Reduction Reactions: Corresponding amines.
Oxidation Reactions: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) is used as an intermediate in the synthesis of various organic compounds. Its unique substituents make it a valuable building block for designing molecules with specific properties .
Biology and Medicine: In biological research, benzonitrile derivatives are studied for their potential pharmacological activities. The presence of trifluoromethoxy and methoxy groups can enhance the compound’s bioavailability and metabolic stability .
Industry: The compound is used in the production of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the chloro and methoxy groups.
3-Bromo-4-methoxybenzonitrile: Contains a bromo group instead of chloro and trifluoromethoxy groups.
Uniqueness: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) is unique due to the combination of chloro, methoxy, and trifluoromethoxy substituents. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C9H5ClF3NO2 |
|---|---|
Molekulargewicht |
251.59 g/mol |
IUPAC-Name |
3-chloro-4-methoxy-5-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H5ClF3NO2/c1-15-8-6(10)2-5(4-14)3-7(8)16-9(11,12)13/h2-3H,1H3 |
InChI-Schlüssel |
YWZXHLPUBRPCFG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)C#N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


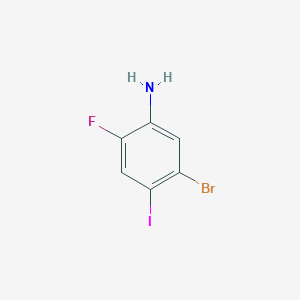
![5-Chloro-2-({3-[3-(3-{[5-chloro-3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl}-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}methyl)-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B12845263.png)
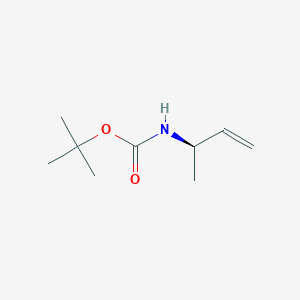
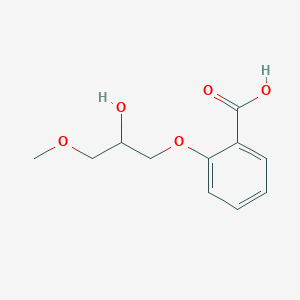

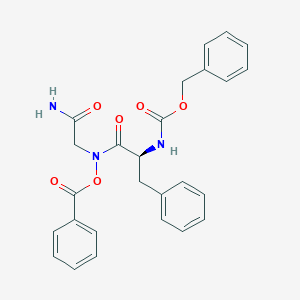
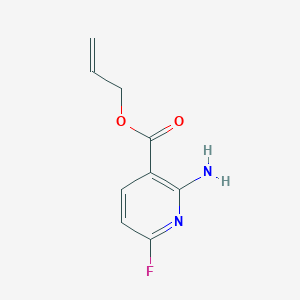
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12845306.png)
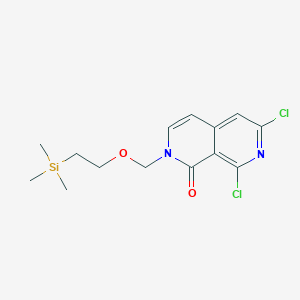
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)

![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
